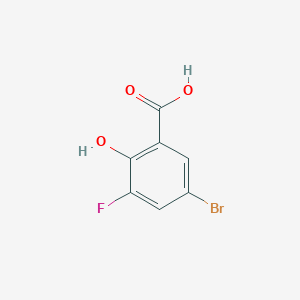

5-Bromo-3-fluoro-2-hydroxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-fluoro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKIJWZUOZRTSDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472220 | |

| Record name | 5-Bromo-3-fluoro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251300-29-5 | |

| Record name | 5-Bromo-3-fluoro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-Bromo-3-fluoro-2-hydroxybenzoic Acid: An In-depth Technical Guide

This guide provides a comprehensive experimental protocol for the synthesis of 5-Bromo-3-fluoro-2-hydroxybenzoic acid, a valuable building block in medicinal chemistry and drug development. The procedure is based on the well-established Kolbe-Schmitt reaction, a robust method for the ortho-carboxylation of phenols. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a one-step carboxylation of the commercially available starting material, 4-Bromo-2-fluorophenol. The reaction, known as the Kolbe-Schmitt reaction, involves the formation of a sodium phenoxide intermediate, which then undergoes electrophilic substitution with carbon dioxide under elevated temperature and pressure. Subsequent acidification yields the desired product.[1][2][3] The regioselectivity of the carboxylation to the ortho position is favored by the use of sodium hydroxide.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the final product.

| Compound Name | 4-Bromo-2-fluorophenol (Starting Material) | This compound (Product) |

| Molecular Formula | C₆H₄BrFO | C₇H₄BrFO₃ |

| Molecular Weight ( g/mol ) | 191.00 | 235.01 |

| CAS Number | 2105-94-4 | 251300-29-5 |

| Appearance | Liquid | Expected to be a solid |

| Boiling Point (°C) | 79 °C at 7 mmHg | Not available |

| Melting Point (°C) | Not applicable | Estimated based on similar compounds (e.g., 5-Bromosalicylic acid melts at 168-170 °C[6]) |

| Density (g/mL at 25°C) | 1.744 | Not available |

| Theoretical Yield (%) | Not applicable | 100 (based on 1:1 stoichiometry) |

Experimental Protocol: Kolbe-Schmitt Carboxylation

This protocol is adapted from the general procedure for the Kolbe-Schmitt reaction.[1][7] All reactants and equipment should be thoroughly dried before use, as the reaction is sensitive to moisture.[5][8]

3.1. Materials and Reagents

-

4-Bromo-2-fluorophenol (98% purity)

-

Sodium hydroxide (pellets, 97% or higher)

-

Carbon dioxide (high pressure gas cylinder)

-

Concentrated sulfuric acid (98%)

-

Anhydrous methanol

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

3.2. Equipment

-

High-pressure autoclave reactor equipped with a mechanical stirrer, gas inlet, thermocouple, and pressure gauge

-

Round-bottom flasks

-

Condenser

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

3.3. Procedure

Step 1: Formation of Sodium 4-bromo-2-fluorophenoxide

-

In a clean, dry round-bottom flask, dissolve sodium hydroxide (1.05 equivalents) in a minimal amount of anhydrous methanol with stirring until fully dissolved.

-

Slowly add 4-Bromo-2-fluorophenol (1.0 equivalent) to the sodium methoxide solution.

-

The mixture is then carefully evaporated to dryness under reduced pressure using a rotary evaporator to obtain the dry sodium 4-bromo-2-fluorophenoxide salt. It is crucial to ensure the salt is completely dry.

Step 2: Carboxylation Reaction

-

Transfer the dried sodium 4-bromo-2-fluorophenoxide powder to the high-pressure autoclave reactor.

-

Seal the autoclave and purge it with dry nitrogen gas, followed by pressurizing with carbon dioxide to approximately 100 atm.[1]

-

Heat the autoclave to 125-150°C with vigorous stirring.[1]

-

Maintain these conditions for 6-8 hours. The progress of the reaction can be monitored by taking aliquots (if the reactor setup allows) and analyzing by TLC or LC-MS after acidic workup.

Step 3: Work-up and Isolation

-

After the reaction is complete, cool the autoclave to room temperature and slowly vent the excess carbon dioxide.

-

Transfer the solid reaction mixture into a beaker containing deionized water and stir until all the solid is dissolved.

-

Cool the aqueous solution in an ice bath and acidify by the slow addition of concentrated sulfuric acid until the pH is approximately 1-2. This will precipitate the crude this compound.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water to remove any inorganic salts.

Step 4: Purification

-

The crude product can be purified by recrystallization. A suitable solvent system would be an ethanol/water or acetic acid/water mixture.

-

Dissolve the crude solid in the minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

3.4. Safety Precautions

-

This procedure must be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times.[9][10]

-

The use of a high-pressure autoclave requires proper training and adherence to safety protocols for high-pressure reactions.

-

Sodium hydroxide and concentrated sulfuric acid are corrosive and should be handled with extreme care.

-

4-Bromo-2-fluorophenol can cause skin and eye irritation and may be harmful if inhaled or swallowed.[10]

Diagrams

4.1. Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

4.2. Reaction Pathway

The following diagram illustrates the chemical transformation from the starting material to the final product.

Caption: Reaction scheme for the synthesis of this compound.

References

- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]

- 4. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Benzoic acid, 5-bromo-2-hydroxy- [webbook.nist.gov]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

- 10. 4-Bromo-2-fluorophenol - Safety Data Sheet [chemicalbook.com]

In-Depth Technical Guide: 1H and 13C NMR Data for 5-Bromo-3-fluoro-2-hydroxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available 1H and 13C Nuclear Magnetic Resonance (NMR) data for the compound 5-Bromo-3-fluoro-2-hydroxybenzoic acid. Due to the absence of publicly available experimental spectra, this guide presents predicted NMR data alongside a comprehensive experimental protocol for acquiring such data. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.

Predicted NMR Data

Table 1: Predicted 1H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-4 | 7.8 - 8.0 | Doublet of Doublets (dd) | ~2.5, ~1.5 |

| H-6 | 7.5 - 7.7 | Doublet of Doublets (dd) | ~9.0, ~2.5 |

| OH | 9.0 - 12.0 | Broad Singlet | - |

| COOH | 11.0 - 13.0 | Broad Singlet | - |

Note: Predictions are based on computational models and analysis of structurally similar compounds. Actual experimental values may vary.

Table 2: Predicted 13C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 165 - 170 |

| C-F | 155 - 160 (d, J ≈ 240-250 Hz) |

| C-OH | 145 - 150 (d, J ≈ 10-15 Hz) |

| C-H (6) | 130 - 135 (d, J ≈ 5-10 Hz) |

| C-H (4) | 120 - 125 (d, J ≈ 3-5 Hz) |

| C-Br | 110 - 115 |

| C-COOH | 105 - 110 (d, J ≈ 20-25 Hz) |

Note: Predicted values for fluorinated carbons will appear as doublets due to C-F coupling.

Experimental Protocols

The following is a general experimental protocol for the acquisition of 1H and 13C NMR spectra for this compound, based on standard laboratory practices.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Acetone-d6) in a clean, dry NMR tube. DMSO-d6 is often preferred for carboxylic acids due to its ability to solubilize polar compounds and allow for the observation of exchangeable protons (OH and COOH).

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be used to aid dissolution.

2. NMR Spectrometer Setup and Data Acquisition:

-

The spectra should be recorded on a high-resolution NMR spectrometer, for instance, a Bruker Avance-400 or equivalent.

-

For 1H NMR:

-

Spectrometer frequency: 400 MHz

-

A sufficient number of scans (typically 16-64) should be acquired to ensure a good signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds between scans is recommended.

-

-

For 13C NMR:

-

Spectrometer frequency: 100 MHz

-

A proton-decoupled pulse sequence should be used to simplify the spectrum.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the 13C isotope.

-

A relaxation delay of 2-5 seconds is appropriate.

-

-

All chemical shifts (δ) should be reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS, δ = 0.00 ppm).[1]

Mandatory Visualizations

To aid in the understanding of the molecular structure and the process of NMR analysis, the following diagrams are provided.

Caption: Chemical structure and atom numbering scheme.

References

Spectroscopic Characterization of 5-Bromo-3-fluoro-2-hydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Bromo-3-fluoro-2-hydroxybenzoic acid (CAS No: 251300-29-5). Due to the limited availability of experimental spectra in public databases, this guide leverages predictive models and data from structurally analogous compounds to present a thorough analysis. It includes predicted data for ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy. Detailed experimental protocols for acquiring this data are provided, along with a logical workflow for the spectroscopic analysis of such compounds. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and analytical chemistry for the identification and characterization of this and related small molecules.

Introduction

This compound is a substituted salicylic acid derivative. Halogenated and hydroxylated benzoic acids are important scaffolds in medicinal chemistry and material science. A thorough spectroscopic characterization is crucial for confirming the chemical structure, assessing purity, and understanding the physicochemical properties of such compounds. This guide outlines the expected spectroscopic features and provides standardized protocols for their determination.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. This data is derived from an analysis of substituent effects and comparison with structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.85 | d | J(H-F) = 9.5 |

| H-6 | 7.60 | d | J(H-F) = 1.5 |

| -OH | ~11.5 | br s | - |

| -COOH | ~13.0 | br s | - |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 168.5 |

| C-F | 157.0 (d, ¹J(C-F) = 245 Hz) |

| C-OH | 148.2 (d, ²J(C-F) = 12 Hz) |

| C-H (6) | 129.5 (d, ⁴J(C-F) = 3 Hz) |

| C-H (4) | 120.0 (d, ²J(C-F) = 22 Hz) |

| C-Br | 115.8 (d, ⁴J(C-F) = 4 Hz) |

| C-COOH | 114.0 (d, ³J(C-F) = 3 Hz) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of a solid sample is typically acquired using an Attenuated Total Reflectance (ATR) accessory.

Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~3200 | Broad, Medium | O-H stretch (Phenolic) |

| ~1670 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O stretch (Phenolic) |

| ~1200 | Strong | C-O stretch (Carboxylic acid) |

| ~1100 | Medium | C-F stretch |

| ~800-600 | Medium-Strong | C-H out-of-plane bending, C-Br stretch |

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids, which will likely produce a prominent [M-H]⁻ ion in negative ion mode.

Predicted Mass Spectrometry Data (ESI Negative Ion Mode)

| m/z | Ion | Notes |

| 232.9/234.9 | [M-H]⁻ | Isotopic pattern characteristic of one bromine atom (approx. 1:1 ratio). |

| 188.9/190.9 | [M-H-CO₂]⁻ | Loss of carbon dioxide from the parent ion. |

| 109.0 | [M-H-CO₂-Br]⁻ | Subsequent loss of the bromine atom. |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. The spectrum is typically recorded in a solvent like ethanol or methanol.

Predicted UV-Vis Absorption Maxima (in Ethanol)

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~210 | High | π → π |

| ~310 | Medium | π → π |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Use a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a one-pulse spectrum with a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 3 seconds.

-

Collect 16 scans for adequate signal-to-noise ratio.

-

Process the data with an exponential window function (line broadening of 0.3 Hz) and reference the spectrum to the residual DMSO signal at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30).

-

Use a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds.

-

Collect 1024 scans.

-

Process the data with an exponential window function (line broadening of 1 Hz) and reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

-

FT-IR Spectroscopy (ATR Method)

-

Sample Preparation: Place a small amount (1-2 mg) of the solid this compound directly onto the diamond crystal of the ATR accessory.[1][2][3]

-

Instrumentation: Use a standard FT-IR spectrometer equipped with a single-reflection ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 32 scans at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL. Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).[4][5]

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an electrospray ionization source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5 µL/min.

-

Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

-

Set the capillary voltage to 3.5 kV, the drying gas temperature to 300 °C, and the nebulizer pressure to 2 bar.

-

Perform MS/MS analysis on the parent ion to obtain fragmentation data.

-

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in ethanol at a concentration of 1 mg/mL. Prepare a series of dilutions to determine a concentration that gives a maximum absorbance between 0.5 and 1.5.[6]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes (1 cm path length).

-

Fill the reference cuvette with ethanol and the sample cuvette with the prepared sample solution.

-

Record a baseline spectrum with the solvent in both cuvettes.

-

Scan the sample from 200 to 800 nm.

-

Identify the wavelengths of maximum absorbance (λmax).

-

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic characterization process.

Caption: Overall workflow for the spectroscopic characterization of a novel compound.

Caption: Logical flow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. The tabulated data and experimental protocols offer a solid foundation for researchers to identify and characterize this molecule. The presented workflow diagrams serve as a useful template for the systematic spectroscopic analysis of novel organic compounds. It is important to note that while predictions are based on sound chemical principles, experimental verification is essential for definitive structural confirmation.

References

- 1. agilent.com [agilent.com]

- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. phys.libretexts.org [phys.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

Navigating the Solubility of 5-Bromo-3-fluoro-2-hydroxybenzoic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical properties of 5-Bromo-3-fluoro-2-hydroxybenzoic acid. Due to a lack of specific published data on the solubility of this compound, this document provides a comprehensive overview based on the known characteristics of structurally similar molecules, alongside generalized experimental protocols.

Executive Summary

An extensive review of scientific databases and literature reveals a notable absence of quantitative solubility data for this compound in common organic solvents. This guide, therefore, aims to provide a foundational understanding by inferring its likely solubility profile from analogous compounds. Furthermore, it outlines a standard experimental methodology for determining solubility and clarifies the current limitations in visualizing its biochemical interactions due to a lack of pathway-specific information.

Inferred Solubility Profile

Based on the general principles of solubility and data from structurally related compounds, a qualitative solubility profile for this compound can be projected. As a halogenated salicylic acid derivative, its solubility is expected to be governed by its polarity, hydrogen bonding capability, and crystalline structure.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl and carboxylic acid groups can form strong hydrogen bonds with protic solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | The polar nature of these solvents can interact with the polar functional groups of the compound. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are strong hydrogen bond acceptors and are generally excellent solvents for a wide range of organic compounds. |

| Less Polar | Dichloromethane | Low to Moderate | Offers some polarity for dissolution but is less effective than more polar options. |

| Non-Polar | Hexane, Toluene | Very Low | The significant polarity of the molecule is unlikely to be overcome by the weak van der Waals forces of non-polar solvents. |

Physicochemical Properties of Analogous Compounds

To provide a comparative context, the following table summarizes key physicochemical properties of structurally similar compounds.

Table 2: Physicochemical Properties of this compound and Related Molecules

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |

| This compound | C₇H₄BrFO₃ | 235.01 | 4180-42-1 | Target compound; specific solubility data is unavailable.[1] |

| 5-Bromosalicylic acid | C₇H₅BrO₃ | 217.02 | 89-55-4 | A closely related structure lacking the fluorine atom.[2][3] |

| 3-Fluoro-2-hydroxybenzoic acid | C₇H₅FO₃ | 156.11 | 341-27-5 | An analog without the bromine atom.[4] |

| 2-Fluoro-5-hydroxybenzoic acid | C₇H₅FO₃ | 156.11 | 51446-30-1 | An isomer with a different substitution pattern.[5][6] |

Experimental Protocol for Solubility Determination

While a specific protocol for this compound is not available, the following details a standard method for determining the equilibrium solubility of a solid compound in a given solvent.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, acetone, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker (e.g., at 25°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method.

-

Calculation: Calculate the original concentration in the supernatant, which represents the solubility of the compound in that solvent at the specified temperature.

References

- 1. 4180-42-1|3-Bromo-5-fluoro-2-hydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 2. Benzoic acid, 5-bromo-2-hydroxy- [webbook.nist.gov]

- 3. 5-Bromosalicylic acid | C7H5BrO3 | CID 6972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Fluoro-5-hydroxybenzoic acid | C7H5FO3 | CID 2774480 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of 5-Bromo-3-fluoro-2-hydroxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-fluoro-2-hydroxybenzoic acid, a halogenated derivative of salicylic acid, is a compound of increasing interest in the fields of medicinal chemistry and materials science. Its unique structural features, including a bromine atom, a fluorine atom, and a salicylic acid core, impart distinct physicochemical properties that make it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside available experimental data and methodologies.

Core Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of this compound is presented in the table below. It is important to note that while the molecular formula and weight are well-established, specific experimental data for properties such as melting point, boiling point, and pKa for this particular isomer are not widely reported in publicly available literature. The data presented is based on information from chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 251300-29-5 | [1] |

| Molecular Formula | C₇H₄BrFO₃ | [1] |

| Molecular Weight | 235.01 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Synonyms | N/A | N/A |

| Appearance | Not specified | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

| pKa | Not available | N/A |

Spectroscopic Data

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not explicitly described in the reviewed scientific literature. The synthesis of related halogenated benzoic acids often involves multi-step reactions, including halogenation, nitration, reduction, and hydrolysis.

A general conceptual workflow for a potential synthesis is outlined below. This is a hypothetical pathway and would require significant experimental optimization.

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

As of the latest review of scientific literature, there are no specific studies detailing the biological activity or the involvement of this compound in any signaling pathways. The biological effects of halogenated salicylic acid derivatives can be diverse, and further research is required to elucidate the pharmacological profile of this particular compound.

Structure-Activity Relationship (SAR) Logic

The biological activity of small molecules is intrinsically linked to their chemical structure. In the case of this compound, its structural components suggest potential areas for investigation based on the known activities of related compounds.

Caption: Potential structure-activity relationships for this compound.

Conclusion

This compound presents itself as a chemical entity with significant potential for further scientific exploration. While fundamental data such as its molecular formula and weight are established, a comprehensive understanding of its physical, chemical, and biological properties is currently lacking in the public domain. This guide highlights the existing knowledge gaps and underscores the need for further experimental investigation to unlock the full potential of this compound in drug discovery and materials science. Researchers are encouraged to undertake detailed characterization and biological screening to pave the way for its future applications.

References

An In-Depth Technical Guide to the Synthesis of 5-Bromo-3-fluoro-2-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential starting materials and synthetic pathways for the preparation of 5-bromo-3-fluoro-2-hydroxybenzoic acid (CAS No. 251300-29-5), a valuable substituted salicylic acid derivative with applications in pharmaceutical and materials science research. This document outlines two primary retrosynthetic approaches, details a proposed experimental protocol for the most plausible route, and presents the necessary data in a structured format for ease of comparison.

Retrosynthetic Analysis and Potential Starting Materials

The synthesis of this compound can be approached through two principal retrosynthetic pathways. These routes leverage commercially available or readily synthesizable precursors.

Route 1: Electrophilic Bromination of a Salicylic Acid Derivative

This approach involves the direct bromination of a pre-existing 3-fluoro-2-hydroxybenzoic acid. The hydroxyl and carboxyl groups are ortho, para-directing, while the fluorine atom is also an ortho, para-director. The cumulative directing effects of these substituents strongly favor the introduction of a bromine atom at the 5-position of the aromatic ring, which is para to the hydroxyl group and meta to the fluorine and carboxyl groups.

Route 2: Carboxylation of a Substituted Phenol

This pathway entails the introduction of a carboxyl group onto a 2-bromo-4-fluorophenol precursor. The Kolbe-Schmitt reaction is a classic method for the ortho-carboxylation of phenols.[1][2] However, the regioselectivity of this reaction can be influenced by the nature of the substituents on the phenol ring and the reaction conditions.

Below is a summary of the key starting materials for these proposed synthetic routes.

| Starting Material | CAS Number | Commercial Availability | Plausible Route | Key Transformation |

| 3-Fluoro-2-hydroxybenzoic acid | 341-27-5 | Readily available | Route 1 | Electrophilic Bromination |

| 2-Bromo-4-fluorophenol | 496-69-5 | Readily available | Route 2 | Carboxylation (Kolbe-Schmitt) |

Proposed Synthetic Pathways

Based on the retrosynthetic analysis, two logical synthetic pathways are proposed for the synthesis of this compound.

Pathway 1: Bromination of 3-Fluoro-2-hydroxybenzoic Acid

This is the more direct and likely higher-yielding approach. The synthesis of 5-bromosalicylic acid from salicylic acid is a well-established transformation, suggesting that a similar protocol can be adapted for the fluorinated analogue.

Caption: Synthetic route via bromination of 3-fluoro-2-hydroxybenzoic acid.

Pathway 2: Carboxylation of 2-Bromo-4-fluorophenol

This pathway utilizes the Kolbe-Schmitt reaction to introduce the carboxylic acid functionality. While feasible, this route may present challenges in controlling the regioselectivity of the carboxylation, potentially leading to a mixture of isomers and requiring more complex purification.

References

An In-depth Technical Guide to the Reactivity of Functional Groups in 5-Bromo-3-fluoro-2-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-fluoro-2-hydroxybenzoic acid is a polysubstituted aromatic compound with a unique arrangement of functional groups that offers a versatile platform for synthetic modifications. This technical guide provides a comprehensive analysis of the reactivity of its constituent functional groups: the carboxylic acid, the phenolic hydroxyl, the bromine atom, and the fluorine atom. By examining the electronic effects of these substituents and drawing comparisons with closely related analogues, this document aims to predict and explain the molecule's chemical behavior, offering valuable insights for its application in drug discovery and organic synthesis. This guide includes a summary of relevant quantitative data, detailed hypothetical experimental protocols for key transformations, and visualizations of reaction pathways and logical relationships.

Introduction

Substituted salicylic acids are a prominent class of compounds in medicinal chemistry and materials science. The introduction of multiple substituents onto the salicylic acid scaffold, as seen in this compound, allows for the fine-tuning of its physicochemical and biological properties. Understanding the interplay and reactivity of the carboxylic acid, hydroxyl, bromo, and fluoro groups is crucial for the rational design of novel derivatives with desired functionalities. This guide will systematically explore the reactivity of each functional group, supported by data from analogous compounds and established principles of organic chemistry.

Reactivity of Functional Groups

The reactivity of each functional group in this compound is influenced by the electronic effects (both inductive and resonance) of the other substituents on the aromatic ring.

Carboxylic Acid Group (-COOH)

The carboxylic acid group is the most acidic proton in the molecule. Its acidity is influenced by the electron-withdrawing effects of the adjacent hydroxyl group and the halogen substituents.

Reactions:

-

Deprotonation: The carboxylic acid is readily deprotonated by bases to form the corresponding carboxylate salt.

-

Esterification: The carboxylic acid can be converted to an ester, typically under acidic conditions with an alcohol (Fischer esterification). Due to the ortho-hydroxyl group, intramolecular hydrogen bonding can influence the reactivity. Microwave-assisted esterification can be an efficient method[3]. A general procedure involves reacting the acid with an alcohol in the presence of a catalytic amount of strong acid[4].

-

Amide Formation: The carboxylic acid can be activated (e.g., by conversion to an acid chloride with thionyl chloride or oxalyl chloride) and then reacted with an amine to form an amide.

-

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Decarboxylation: Salicylic acid and its derivatives can undergo decarboxylation upon heating, although this often requires high temperatures and sometimes a catalyst[5].

Phenolic Hydroxyl Group (-OH)

The phenolic hydroxyl group is less acidic than the carboxylic acid. Its reactivity is also modulated by the other substituents.

Acidity: The pKa of the phenolic proton in salicylic acid is 13.74[6]. The electron-withdrawing bromo and fluoro substituents will increase the acidity of the phenolic hydroxyl group, making it more prone to deprotonation by a suitable base.

Reactions:

-

Deprotonation: The phenolic hydroxyl group can be deprotonated by a strong base (e.g., sodium hydroxide) to form a phenoxide ion.

-

Etherification (Williamson Ether Synthesis): The corresponding phenoxide can act as a nucleophile to displace a halide from an alkyl halide, forming an ether.

-

Esterification: The phenolic hydroxyl group can be acylated using an acid chloride or anhydride in the presence of a base to form a phenyl ester.

-

Electrophilic Aromatic Substitution: The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. However, in this heavily substituted ring, further electrophilic substitution is less likely and the directing effects of all substituents must be considered.

Bromo and Fluoro Substituents (-Br and -F)

The halogen substituents are deactivating overall for electrophilic aromatic substitution due to their inductive electron-withdrawing effect, but they are ortho-, para-directing due to resonance. Their primary reactivity in this molecule lies in their ability to participate in nucleophilic aromatic substitution and cross-coupling reactions.

Reactivity in Nucleophilic Aromatic Substitution (SNA r): Aryl halides can undergo nucleophilic aromatic substitution, especially when activated by strong electron-withdrawing groups[3][7][8]. In this compound, the carboxylic acid and the other halogen act as moderately activating groups for SNAr. The relative reactivity of halogens in SNAr reactions generally follows the trend F > Cl > Br > I, as the more electronegative halogen polarizes the C-X bond more effectively, making the carbon more susceptible to nucleophilic attack. Therefore, the fluorine atom is predicted to be more susceptible to nucleophilic displacement than the bromine atom under typical SNAr conditions.

Reactivity in Cross-Coupling Reactions: The bromine atom is an excellent participant in various palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: The C-Br bond can be readily coupled with boronic acids or their esters to form new C-C bonds[9][10][11]. This is a powerful method for introducing new aryl or alkyl groups at the 5-position.

-

Buchwald-Hartwig Amination: The C-Br bond can be converted to a C-N bond by reaction with an amine in the presence of a palladium catalyst and a suitable ligand[12][13][14][15][16].

-

Heck Coupling: The C-Br bond can react with alkenes to form substituted alkenes.

-

Sonogashira Coupling: The C-Br bond can be coupled with terminal alkynes.

The C-F bond is generally less reactive in these cross-coupling reactions and typically requires more specialized catalytic systems.

Quantitative Data Summary

Due to the limited availability of experimental data for this compound, the following table includes data for closely related analogues to provide estimations.

| Property | 5-Bromosalicylic Acid | 3-Fluorosalicylic Acid | This compound (Estimated) |

| pKa (Carboxylic Acid) | 2.61[2] | 2.45 (Predicted) | ~2.3 - 2.5 |

| pKa (Phenolic OH) | Not readily available | Not readily available | ~12 - 13 |

Hammett Substituent Constants (σ): These constants quantify the electron-donating or electron-withdrawing nature of substituents.

| Substituent | σ_meta | σ_para |

| -Br | 0.39 | 0.23 |

| -F | 0.34 | 0.06 |

| -OH | 0.12 | -0.37 |

| -COOH | 0.37 | 0.45 |

Data sourced from various compilations of Hammett constants.

Experimental Protocols (Hypothetical)

The following are detailed hypothetical protocols for key transformations of this compound, based on general procedures for similar compounds. Researchers should optimize these conditions for the specific substrate.

Esterification of the Carboxylic Acid (Methyl Ester Formation)

Reaction: this compound + CH₃OH --(H⁺ catalyst)--> Methyl 5-bromo-3-fluoro-2-hydroxybenzoate + H₂O

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous methanol (10-20 eq), slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure methyl ester.

Etherification of the Phenolic Hydroxyl Group (O-Methylation)

Reaction: this compound --(1. Base, 2. CH₃I)--> 5-Bromo-3-fluoro-2-methoxybenzoic acid

Procedure:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as acetone or DMF.

-

Add a base such as potassium carbonate (K₂CO₃, 2-3 eq) to the solution and stir for 30 minutes at room temperature to form the phenoxide and carboxylate.

-

Add methyl iodide (CH₃I, 1.1-1.5 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Suzuki-Miyaura Coupling of the Bromo Substituent

Reaction: this compound + Arylboronic acid --(Pd catalyst, base)--> 5-Aryl-3-fluoro-2-hydroxybenzoic acid

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired biaryl compound.

Visualizations

Reactivity Hierarchy of Functional Groups

Caption: Relative reactivity of the functional groups in this compound.

Synthetic Derivatization Workflow

References

- 1. 5-Bromosalicylic acid | C7H5BrO3 | CID 6972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromosalicylic acid CAS#: 89-55-4 [m.chemicalbook.com]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. 5-Bromosalicylic acid(89-55-4) 1H NMR [m.chemicalbook.com]

- 7. 5-Bromosalicylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. chembk.com [chembk.com]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 5-Bromo-3-fluoro-2-hydroxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) on 5-Bromo-3-fluoro-2-hydroxybenzoic acid. This polysubstituted aromatic compound presents a complex case for predicting regioselectivity due to the presence of multiple activating and deactivating groups with varied directing effects. This document outlines the theoretical basis for predicting reaction outcomes, proposes detailed experimental protocols for key EAS reactions, and presents the information in a clear, structured format for easy reference.

Analysis of Substituent Directing Effects

The regioselectivity of electrophilic aromatic substitution on this compound is determined by the interplay of the electronic and steric effects of its four substituents:

-

-OH (hydroxyl): A strongly activating, ortho, para-directing group. This is the most influential group in determining the position of electrophilic attack.

-

-COOH (carboxyl): A deactivating, meta-directing group.[1]

-

-Br (bromo): A weakly deactivating, ortho, para-directing group.[2][3]

-

-F (fluoro): A weakly deactivating, ortho, para-directing group.[2][3]

The vacant positions on the aromatic ring are C4 and C6. To predict the most probable site of substitution, we must consider the directing influence of each substituent:

-

The hydroxyl group at C2 strongly directs incoming electrophiles to its ortho (C3, which is blocked) and para (C6) positions.

-

The carboxyl group at C1 directs to its meta positions (C3 and C5, both blocked).

-

The fluoro group at C3 directs to its ortho (C2 and C4) and para (C6) positions.

-

The bromo group at C5 directs to its ortho (C4 and C6) and para (C1, which is blocked) positions.

The powerful activating and ortho, para-directing effect of the hydroxyl group is expected to be the dominant factor. All directing groups, with the exception of the carboxyl group, point towards either C4 or C6. The hydroxyl group strongly favors the C6 position (para), while the fluoro and bromo groups direct to both C4 and C6. Due to the strong activation and clear directional influence of the hydroxyl group, electrophilic attack is most likely to occur at the C6 position . Steric hindrance at the C4 position, situated between two substituents (-F and -Br), further favors substitution at the less hindered C6 position.

Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

Based on the analysis of directing effects, the following table summarizes the predicted major products for common electrophilic aromatic substitution reactions on this compound.

| Reaction Type | Electrophile (E+) | Predicted Major Product |

| Nitration | NO₂⁺ | 5-Bromo-3-fluoro-2-hydroxy-6-nitrobenzoic acid |

| Halogenation (Bromination) | Br⁺ | 5,6-Dibromo-3-fluoro-2-hydroxybenzoic acid |

| Halogenation (Chlorination) | Cl⁺ | 5-Bromo-6-chloro-3-fluoro-2-hydroxybenzoic acid |

| Sulfonation | SO₃ | 5-Bromo-3-fluoro-2-hydroxy-6-sulfobenzoic acid |

| Friedel-Crafts Alkylation | R⁺ | Reaction not expected to proceed |

| Friedel-Crafts Acylation | RCO⁺ | Reaction not expected to proceed |

Experimental Protocols

The following are detailed, proposed methodologies for key electrophilic aromatic substitution reactions on this compound. These protocols are based on established procedures for similarly substituted aromatic compounds, particularly salicylic acid derivatives.

Nitration

The introduction of a nitro group onto the aromatic ring can be achieved under relatively mild conditions due to the activating nature of the hydroxyl group.

Reagents and Materials:

-

This compound

-

Concentrated nitric acid (70%)

-

Glacial acetic acid

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a flask equipped with a magnetic stirrer, dissolve 1.0 g of this compound in 10 mL of glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a cooled mixture of 0.5 mL of concentrated nitric acid and 0.5 mL of glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for 1 hour.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Pour the reaction mixture into 50 mL of ice-cold water.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral to litmus paper.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to yield pure 5-Bromo-3-fluoro-2-hydroxy-6-nitrobenzoic acid.

Halogenation (Bromination)

Direct bromination can be accomplished without a Lewis acid catalyst due to the activated nature of the ring.

Reagents and Materials:

-

This compound

-

Bromine

-

Glacial acetic acid

-

Stirring apparatus

-

Fume hood

-

Filtration apparatus

Procedure:

-

In a flask protected from light and placed in a fume hood, dissolve 1.0 g of this compound in 15 mL of glacial acetic acid.

-

With stirring, add a solution of 0.7 g of bromine in 5 mL of glacial acetic acid dropwise at room temperature.

-

Continue stirring at room temperature for 2 hours. The disappearance of the bromine color indicates the completion of the reaction.

-

Pour the reaction mixture into 75 mL of cold water.

-

If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the collected solid or organic extract with a dilute solution of sodium bisulfite to remove any unreacted bromine, followed by washing with water.

-

Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent.

-

Purify the crude product by recrystallization to obtain 5,6-Dibromo-3-fluoro-2-hydroxybenzoic acid.

Sulfonation

Sulfonation can be achieved using concentrated sulfuric acid. The reaction is reversible, and conditions can be controlled to favor the monosulfonated product.

Reagents and Materials:

-

This compound

-

Concentrated sulfuric acid (98%)

-

Ice bath

-

Stirring apparatus

-

Saturated sodium chloride solution

Procedure:

-

Carefully add 1.0 g of this compound in small portions to 5 mL of concentrated sulfuric acid, stirring and cooling in an ice bath to maintain a low temperature.

-

After the addition is complete, slowly warm the mixture to room temperature and then heat to 60-70 °C for 1 hour.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

The sulfonic acid product may precipitate upon addition of a saturated sodium chloride solution ("salting out").

-

Collect the precipitate by vacuum filtration and wash with a cold, saturated sodium chloride solution.

-

The product, 5-Bromo-3-fluoro-2-hydroxy-6-sulfobenzoic acid, can be purified by recrystallization from water.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are generally not successful on aromatic rings bearing strongly deactivating groups like the carboxyl group.[4][5] The Lewis acid catalyst required for these reactions will likely coordinate with the carboxyl and hydroxyl groups, further deactivating the ring and preventing the reaction. Therefore, these reactions are not expected to proceed under standard Friedel-Crafts conditions.

Visualizations

The following diagrams illustrate the directing effects of the substituents and a general workflow for the electrophilic aromatic substitution of this compound.

Caption: Predicted regioselectivity of electrophilic attack.

Caption: A generalized experimental workflow for EAS reactions.

References

The Versatile Building Block: A Technical Guide to 5-Bromo-3-fluoro-2-hydroxybenzoic Acid in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromo-3-fluoro-2-hydroxybenzoic acid is a trifunctional aromatic compound that has emerged as a valuable building block in modern organic synthesis. Its unique substitution pattern, featuring a carboxylic acid, a phenolic hydroxyl group, and strategically placed bromo and fluoro substituents, offers a versatile platform for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the potential applications of this compound in organic chemistry, with a particular focus on its role in the synthesis of pharmaceutical and agrochemical compounds.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. While specific experimental data for this compound is not widely published, data for closely related analogues provides valuable insights.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₇H₄BrFO₃ | 235.01 | 251300-29-5 |

| 5-Bromo-2-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | 89-55-4 |

| 3-Fluoro-2-hydroxybenzoic acid | C₇H₅FO₃ | 156.11 | 341-27-5 |

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the aromatic protons, the acidic proton of the carboxylic acid, and the phenolic proton. The fluorine and bromine atoms will influence the chemical shifts and coupling patterns of the aromatic protons.

-

¹³C NMR: Resonances for the seven carbon atoms, including the carboxyl carbon, the aromatic carbons (with C-F and C-Br splitting), and the carbon bearing the hydroxyl group.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid and phenol, the C=O stretch of the carboxylic acid, and C-Br and C-F stretching vibrations.

-

Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the presence of bromine.

Synthetic Accessibility

This compound is commercially available from various chemical suppliers. For researchers interested in its synthesis, a plausible retrosynthetic analysis suggests that it could be prepared from simpler starting materials through a sequence of halogenation, fluorination, and carboxylation reactions, common strategies in the synthesis of polysubstituted aromatic compounds.

Core Applications in Organic Synthesis

The reactivity of this compound is dictated by its three functional groups, each offering a distinct handle for chemical modification. This trifunctionality allows for a modular and divergent approach to the synthesis of a wide array of derivatives.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that can readily undergo a variety of transformations to introduce new functionalities.

-

Esterification: The formation of esters is a common strategy to mask the acidity of the carboxylic acid, improve solubility, or to introduce a group that can be further elaborated.

-

Amidation: The synthesis of amides is a cornerstone of medicinal chemistry, as the amide bond is a key structural feature in many biologically active molecules.

Table 2: Representative Reaction Conditions for Carboxylic Acid Modifications

| Reaction | Reagents and Conditions | Product Type |

| Esterification | R'OH, Acid catalyst (e.g., H₂SO₄), Reflux | Ester |

| Amidation | 1. SOCl₂ or Oxalyl chloride2. R'R"NH, Base (e.g., Et₃N) | Amide |

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group provides another site for synthetic diversification.

-

Etherification: The formation of ethers can be used to introduce a variety of alkyl or aryl substituents, which can modulate the biological activity and pharmacokinetic properties of the target molecule.

-

O-Acylation: Reaction with acylating agents can yield phenolic esters.

The Bromo Substituent as a Synthetic Handle

The bromine atom on the aromatic ring is a key feature that unlocks a vast array of synthetic possibilities, particularly through cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the aromatic ring and a variety of organoboron reagents. This is a powerful method for constructing biaryl structures, which are prevalent in many pharmaceutical agents.

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, providing access to a wide range of aniline derivatives.

-

Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon bonds between the aromatic ring and terminal alkynes, leading to the synthesis of aryl alkynes.

-

Cyanation: The bromo group can be displaced by a cyanide nucleophile to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Potential in Drug Discovery and Agrochemical Development

The structural motifs accessible from this compound are frequently found in biologically active compounds. The presence of a fluorine atom can often enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The ability to systematically modify the three functional groups allows for the generation of focused compound libraries for structure-activity relationship (SAR) studies.

Experimental Protocols

The following are representative, generalized experimental protocols for key transformations of this compound, based on established methodologies for similar substrates. Researchers should optimize these conditions for their specific target molecules.

Protocol 1: General Procedure for Esterification

-

To a solution of this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol) as the solvent, add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude ester.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound (or its ester derivative) (1.0 eq), the desired boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).

-

Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and dilute with an organic solvent and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations of this compound.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis. Its three distinct functional groups offer multiple avenues for synthetic elaboration, making it an attractive starting material for the preparation of diverse and complex molecules. For researchers in drug discovery and agrochemical development, this compound provides a valuable scaffold for the creation of novel and potent agents. The continued exploration of the reactivity of this compound is expected to lead to the development of innovative and efficient synthetic routes to important chemical entities.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Bromo-3-fluoro-2-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 5-Bromo-3-fluoro-2-hydroxybenzoic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The presence of fluoro, hydroxyl, and carboxylic acid functionalities offers opportunities for diverse molecular designs but also necessitates careful consideration of reaction conditions to achieve optimal outcomes.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1][2] Its broad functional group tolerance and relatively mild conditions have made it a cornerstone of modern organic synthesis.[3]

Core Concepts of the Suzuki-Miyaura Coupling

The reaction proceeds via a catalytic cycle that involves three key steps:

-

Oxidative Addition: A palladium(0) complex reacts with the aryl halide (this compound) to form a palladium(II) intermediate.

-

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, typically assisted by a base.

-

Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.[4]

The selection of catalyst, ligand, base, and solvent is crucial for a successful reaction, especially with a multifunctional substrate like this compound.[5] The hydroxyl and carboxylic acid groups can potentially interact with the catalyst or base, influencing the reaction's efficiency.

Experimental Protocols

The following protocols are adapted from established procedures for Suzuki coupling reactions with substituted aryl bromides.[6][7] Optimization may be necessary for specific coupling partners.

Protocol 1: General Suzuki Coupling with Arylboronic Acids

This protocol describes a typical procedure for the coupling of this compound with various arylboronic acids.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)

-

Anhydrous Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the anhydrous solvent system.

-

Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes or by using freeze-pump-thaw cycles.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with 1 M HCl to a pH of ~2-3.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for Suzuki coupling reactions with substituted aryl bromides, which can serve as a starting point for optimizing the reaction with this compound.

| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base (equiv) | Solvent System | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | K₃PO₄ (3) | Toluene/EtOH/H₂O (4:1:1) | 100 | 8 | 80-90 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) + SPhos (4) | Cs₂CO₃ (2.5) | Dioxane | 110 | 16 | 75-85 |

| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) + PCy₃ (4) | K₃PO₄ (3) | DMF | 80 | 24 | 88-98 |

Yields are estimates based on similar reactions in the literature and will vary depending on the specific substrates and optimized conditions.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki coupling reactions.

References

esterification of 5-Bromo-3-fluoro-2-hydroxybenzoic acid with different alcohols

Introduction

5-Bromo-3-fluoro-2-hydroxybenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its ester derivatives are of particular interest in drug discovery as the ester moiety can modulate the compound's pharmacokinetic properties. This application note provides a detailed protocol for the Fischer-Speier esterification of this compound with a range of primary alcohols (methanol, ethanol, n-propanol, and n-butanol). The use of a strong acid catalyst, such as sulfuric acid, in the presence of excess alcohol, drives the reaction towards the formation of the corresponding alkyl 5-bromo-3-fluoro-2-hydroxybenzoate.

Reaction Principle

The esterification is achieved through a Fischer-Speier reaction, which involves the acid-catalyzed nucleophilic acyl substitution of the carboxylic acid with an alcohol. The reaction is reversible, and to ensure a high yield of the ester, a large excess of the alcohol is used, and the water formed during the reaction is removed. The general reaction scheme is depicted below:

Materials and Methods

Materials:

-

This compound (≥98% purity)

-

Methanol (anhydrous, ≥99.8%)

-

Ethanol (anhydrous, ≥99.5%)

-

n-Propanol (anhydrous, ≥99.7%)

-

n-Butanol (anhydrous, ≥99.8%)

-

Sulfuric acid (concentrated, 95-98%)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate (reagent grade)

-

Hexanes (reagent grade)

Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Analytical balance

-

NMR spectrometer

-

FT-IR spectrometer

-

Melting point apparatus

Experimental Protocol

A general procedure for the esterification of this compound is provided below. This protocol can be adapted for different scales.

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in the corresponding alcohol (20 eq.).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (0.2 eq.) to the stirred solution.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature and remove the excess alcohol using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

-

Characterization: Characterize the purified ester by NMR, FT-IR, and melting point analysis.

Results and Discussion

The esterification of this compound with methanol, ethanol, n-propanol, and n-butanol was carried out following the general protocol. The reaction times and isolated yields of the purified esters are summarized in the table below.

| Alcohol | Product | Reaction Time (h) | Yield (%) |

| Methanol | Methyl 5-bromo-3-fluoro-2-hydroxybenzoate | 4 | 85 |

| Ethanol | Ethyl 5-bromo-3-fluoro-2-hydroxybenzoate | 5 | 82 |

| n-Propanol | n-Propyl 5-bromo-3-fluoro-2-hydroxybenzoate | 6 | 78 |

| n-Butanol | n-Butyl 5-bromo-3-fluoro-2-hydroxybenzoate | 7 | 75 |

The results indicate that the Fischer-Speier esterification is an effective method for the synthesis of alkyl 5-bromo-3-fluoro-2-hydroxybenzoates. The reaction yields are generally good to excellent, with a slight decrease in yield observed with increasing chain length of the alcohol. This can be attributed to the increased steric hindrance of the longer chain alcohols. The reaction times also show a trend of increasing with the size of the alcohol.

Experimental Workflow

Caption: Workflow for the esterification of this compound.

Signaling Pathway Diagram

Caption: Key steps in the Fischer-Speier esterification mechanism.

Conclusion

This application note provides a reliable and scalable protocol for the esterification of this compound with various primary alcohols. The Fischer-Speier method, using sulfuric acid as a catalyst, offers high yields of the desired esters. This protocol is valuable for researchers in medicinal chemistry and materials science who require access to these important building blocks. Further optimization of reaction conditions, such as temperature and catalyst loading, may lead to even higher yields and shorter reaction times.

Application Notes and Protocols for Amide Coupling of 5-Bromo-3-fluoro-2-hydroxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the amide coupling of 5-Bromo-3-fluoro-2-hydroxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The presence of fluoro and bromo substituents, along with a hydroxyl group, necessitates careful selection of coupling reagents and conditions to achieve high yields and purity. This document outlines several common and effective protocols, offering a range of options to suit different amine coupling partners and laboratory setups.

Amide bond formation is a fundamental reaction in organic synthesis, particularly in medicinal chemistry. The direct reaction between a carboxylic acid and an amine is generally slow and requires harsh conditions.[1] Therefore, coupling reagents are employed to activate the carboxylic acid, facilitating a milder and more efficient reaction.[1] Common strategies involve the use of carbodiimides like EDC, often with additives such as HOBt, or uronium/aminium salts like HATU.[2] An alternative approach is the conversion of the carboxylic acid to a more reactive acyl halide.

Data Presentation: Comparison of Amide Coupling Protocols

The following table summarizes various reaction conditions for the amide coupling of substituted benzoic acids, providing a comparative overview of different methods applicable to this compound.

| Coupling Reagent/Method | Additive(s) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Key Considerations |

| HATU | None | DIPEA | DMF | Room Temp | 0.25 - 2 | High | High efficiency, rapid reaction times, suitable for hindered substrates.[2][3] Byproducts can be challenging to remove.[4] |

| EDC/HOBt | HOBt | DIPEA or Et₃N | DCM or DMF | 0 to Room Temp | 12 - 24 | Moderate to High | Common and cost-effective. HOBt suppresses side reactions.[2][5] Can be sluggish with electron-deficient amines.[6] |

| EDC/DMAP (catalytic HOBt) | DMAP, HOBt (cat.) | DIPEA | Acetonitrile | 23 | ~24 | Good to Excellent | Effective for electron-deficient amines where other methods may fail.[6] |

| Acyl Chloride Formation | None | Pyridine or Et₃N | DCM or Toluene | 0 to Room Temp | 1 - 4 | Variable | Two-step process. Thionyl chloride (SOCl₂) or oxalyl chloride can be used.[7][8] Requires careful handling of reagents. |

| Boron-based Reagents | None | None | MeCN | 80 | 5 - 15 | Good to Excellent | Can be effective for hindered systems, but may require elevated temperatures.[9] |

| Titanium Tetrachloride (TiCl₄) | None | Pyridine | Pyridine | 85 | ~2-24 | Moderate to Excellent | Effective for a wide range of substrates, but the reaction is run at a higher temperature.[10] |

Experimental Protocols

Protocol 1: HATU Mediated Amide Coupling

This protocol is recommended for its high efficiency and speed, especially with sterically hindered or electron-deficient amines.[11]

Materials:

-

This compound

-

Amine (primary or secondary)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

To a solution of this compound (1.0 equiv) in anhydrous DMF (0.1 M), add the desired amine (1.1 equiv) and DIPEA (3.0 equiv).[2]

-

Add HATU (1.1 equiv) to the reaction mixture.[2]

-

Stir the reaction mixture at room temperature for 15 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.[2]

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.[2]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]

-

Purify the crude product by silica gel column chromatography to obtain the desired amide.[2]

Protocol 2: EDC/HOBt Mediated Amide Coupling

This is a widely used and cost-effective method suitable for a broad range of amines.

Materials:

-

This compound

-

Amine (primary or secondary)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (1-Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine) or Triethylamine (Et₃N)

-

Anhydrous DCM (Dichloromethane) or DMF

-

1M HCl

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve this compound (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DCM or DMF (0.1-0.2 M).[5]

-

Add the amine (1.1 equiv) to the solution.[5]

-

Cool the reaction mixture to 0 °C in an ice bath.

-